4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a cyclohexyl group at the N4 position, a 4-nitrophenyl substituent at the C5 position, and a thiol (-SH) group at C2. This compound belongs to the 1,2,4-triazole-3-thiol family, which is renowned for its diverse biological activities, including antiviral, antioxidant, and antimicrobial properties.
Properties
IUPAC Name |
4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBLXPTUIFQZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with 4-nitrophenyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Scientific Research Applications
Antibacterial Activity
One of the most prominent applications of 4-cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is its antibacterial properties . Research has shown that derivatives of triazoles exhibit substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Key Findings
- Mechanism of Action : The antibacterial activity is often attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt essential metabolic pathways. Studies indicate that triazole derivatives can act as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication .
- Comparative Efficacy : In comparative studies, certain triazole derivatives have demonstrated higher efficacy than traditional antibiotics like ciprofloxacin and amoxicillin. For instance, some derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard treatments .
Anticancer Properties
In addition to its antibacterial applications, this compound has been explored for its anticancer potential . Research indicates that this compound can inhibit the growth of various cancer cell lines.
Case Studies
- Cell Line Testing : In vitro studies have demonstrated that derivatives of this triazole compound exhibit cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The selectivity towards cancer cells was notable, suggesting potential for targeted cancer therapies .
- Migration Inhibition : Certain synthesized derivatives have shown promise in inhibiting cancer cell migration, indicating their potential as antimetastatic agents. This property is crucial in cancer treatment as metastasis significantly contributes to cancer mortality .
Pharmacological Insights
The pharmacological profile of this compound includes various biological activities beyond antibacterial and anticancer effects:
Other Biological Activities
- Antifungal Activity : Some studies have reported antifungal properties against pathogens like Candida tropicalis, indicating a broad spectrum of antimicrobial activity .
- Anti-inflammatory Effects : Research has suggested that certain triazole derivatives possess anti-inflammatory properties, which could complement their antibacterial and anticancer activities .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Antibacterial | Effective against Gram-positive/negative bacteria | Higher efficacy than standard antibiotics |
| Anticancer | Cytotoxic effects on various cancer cell lines | Inhibits growth and migration of cancer cells |
| Antifungal | Active against fungal pathogens | Notable activity against Candida tropicalis |
| Anti-inflammatory | Potential to reduce inflammation | Complementary effects in infection-related conditions |
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway. The compound’s ability to enhance caspase-3 activity leads to the programmed cell death of cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Comparisons
The biological and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituents at the N4 and C5 positions. Below is a comparative analysis of key analogs:
Antiviral Activity
Antioxidant Activity
- Target compound: The electron-withdrawing nitro group likely reduces radical scavenging efficacy compared to electron-donating groups. For instance, 4-amino-5-phenyl derivatives (AT) show IC₅₀ values of 5.84 µg/mL in DPPH assays, whereas nitro-substituted analogs are less active .
Antimicrobial and Antifungal Activity
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 4-Cyclohexyl-5-(4-nitrophenyl)-... | 4-Amino-5-phenyl-... (AT) | 4-(4-Methoxyphenyl)-5-phenyl-... |
|---|---|---|---|
| Molecular Weight | ~349.45 g/mol* | 289.40 g/mol | 349.45 g/mol |
| Solubility | Low (hydrophobic cyclohexyl) | Moderate (-NH₂, -SH) | Low (methoxy enhances slightly) |
| LogP (Predicted) | High (~3.5) | Moderate (~2.1) | Moderate (~2.8) |
| Stability | Stable under inert conditions | Sensitive to oxidation | Stable |
*Estimated based on analogs in .
Biological Activity
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its significant biological activities, particularly its antimicrobial and anticancer properties. The unique structural features of this compound, including a cyclohexyl group and a nitrophenyl moiety, contribute to its distinct chemical properties and biological efficacy.
- Molecular Formula : C16H19N4O2S
- Molecular Weight : 306.5 g/mol
The synthesis of this compound typically involves several chemical reactions that allow for the controlled production of the compound with desired purity and yield.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways within microbial cells, leading to cell death.
Table 1: Antimicrobial Efficacy Against Different Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis | |
| HeLa (cervical cancer) | 10 | Cell cycle arrest | |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in critical cellular processes. The compound may inhibit specific enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations, suggesting its potential as a novel antimicrobial agent.
- Cancer Research : In a recent study involving breast cancer cell lines, treatment with this triazole derivative resulted in significant apoptosis compared to control groups, indicating its potential role as an anticancer therapeutic.
Q & A
Q. What are the optimal synthetic routes for 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol?
The synthesis of this compound typically involves cyclocondensation reactions starting from thiocarbazide or thiosemicarbazide precursors. A common approach is to react hydrazine derivatives with carbonyl-containing intermediates under alcoholic or microwave-assisted conditions. For example, highlights the use of i-propanol and sodium hydroxide for synthesizing structurally similar triazole-thiols via nucleophilic substitution. Microwave synthesis (as in ) can enhance reaction efficiency and yield. Post-synthesis purification often employs column chromatography or recrystallization. Key steps include monitoring reaction progress via TLC and confirming purity through melting point analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Characterization requires a combination of:
- Elemental analysis to verify stoichiometry.
- FTIR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N stretches in the triazole ring).
- ¹H-NMR and ¹³C-NMR to resolve substituent environments (e.g., cyclohexyl protons as multiplet signals, nitrophenyl aromatic protons as doublets).
- UV-Vis spectroscopy to assess electronic transitions influenced by the nitro group (λmax shifts due to conjugation).
- LC-MS for molecular ion confirmation and purity assessment (). Advanced studies may include X-ray crystallography for structural elucidation .
Advanced Research Questions
Q. How does the substitution pattern (cyclohexyl and nitrophenyl) influence the compound’s electronic properties and reactivity?
The 4-nitrophenyl group is strongly electron-withdrawing, polarizing the triazole ring and increasing electrophilicity at the 3-thiol position. This enhances reactivity in metal coordination (e.g., forming Cu(II) or Ni(II) complexes, as in ) or nucleophilic substitution. The cyclohexyl group introduces steric hindrance, potentially reducing aggregation in solution and affecting crystal packing. Computational studies (e.g., DFT in ) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Q. What methodologies are used to evaluate its potential as an antimicrobial agent?
- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains ().
- Time-kill kinetics to assess bactericidal/fungicidal activity.
- Synergy studies with standard antibiotics (e.g., checkerboard assays).
- Molecular docking to predict interactions with microbial targets (e.g., dihydrofolate reductase or efflux pumps) (). Compare results with structurally related compounds (e.g., 4-((R-idene)amino)-5-(thiophen-2-ylmethyl) derivatives in ) .
Q. How can computational methods like molecular docking predict its biological targets?
- Target identification : Use databases like PDB () to select proteins (e.g., SARS-CoV-2 helicase in ).
- Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions.
- Binding energy analysis : Prioritize conformations with the lowest ΔG (e.g., -9.2 kcal/mol in ). Validate with MD simulations to assess stability.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How to resolve contradictions in biological activity data across studies?
- Control for substituent effects : Compare derivatives with systematic modifications (e.g., shows reduced antiradical activity with fluorobenzylidene vs. hydroxybenzylidene).
- Standardize assay protocols : Use consistent DPPH concentrations (e.g., 1 × 10⁻³ M in ) and solvent systems.
- Statistical validation : Apply ANOVA or regression models to isolate variables (e.g., concentration, pH).
- Cross-validate with orthogonal assays : Combine DPPH scavenging () with ORAC or ABTS assays .
Q. What strategies improve solubility and bioavailability without compromising activity?
- S-Alkylation : Introduce hydrophilic groups (e.g., methyl or ethyl) at the thiol position ().
- Pro-drug design : Convert the thiol to a disulfide or ester for enhanced membrane permeability.
- Nanoformulation : Use liposomes or cyclodextrins to enhance aqueous dispersion.
- Co-crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to improve dissolution rates .
Q. How to design derivatives based on structure-activity relationships for enhanced efficacy?
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data ().
- Bioisosteric replacement : Substitute nitrophenyl with pyridyl () or chlorophenyl () to optimize binding.
- Hybridization : Conjugate with known pharmacophores (e.g., Schiff bases in ) for dual-targeting.
- Metabolic stability : Introduce fluorine or methyl groups to block CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
